molecular formula C10H13NO3 B008510 N-Acetyldopamine CAS No. 2494-12-4

N-Acetyldopamine

Cat. No. B008510
CAS RN: 2494-12-4
M. Wt: 195.21 g/mol
InChI Key: OFSAJYZMIPNPHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Acetyldopamine has been described through various methods. One notable approach is a two-step chemical synthesis that provides a sufficient quantity for further study. This synthetic method allows for the exploration of NADA's antitumor activity in experimental leukemias in mice, showcasing its potential biomedical applications (Wick & Mui, 1981).

Molecular Structure Analysis

The molecular structure of NADA has been elucidated through the isolation of its derivatives from natural sources, such as the insect Aspongopus chinensis. Compounds like aspongdopamines A and B, which are composed of N-acetyldopamine and adenine, highlight the complex structural diversity of NADA derivatives and their significance in biological systems (Ding et al., 2020).

Chemical Reactions and Properties

NADA undergoes various chemical reactions, particularly during the sclerotization process. It can react with amino acids like histidine, forming adducts that are essential for the hardening of the insect exoskeleton. These reactions are facilitated by enzymes like phenoloxidase, which catalyze the oxidation of NADA to its quinone form, a key intermediate in sclerotization (Xu et al., 1996).

Physical Properties Analysis

The physical properties of NADA and its derivatives, such as solubility, crystallinity, and thermal stability, are influenced by their molecular structure and functional groups. These properties are crucial for their biological functions and for potential applications in materials science and biomedicine. However, specific studies focusing on the physical properties of NADA were not identified in the available literature.

Chemical Properties Analysis

The chemical properties of NADA, including its reactivity and stability, play a vital role in its biological functions. Its ability to undergo oxidation and to form complex adducts with amino acids and other molecules is fundamental to the processes of sclerotization and melanization in insects. Additionally, the synthesis of NADA derivatives demonstrates its versatility as a chemical building block for the development of pharmacologically active compounds (Andersen, Jacobsen, & Roepstorff, 1980).

Scientific Research Applications

  • Neuroprotective Properties : N-Acetyldopamine demonstrates the ability to inhibit lipid peroxidation in rat brain homogenates, suggesting potential clinical applications in neuroprotection (Oxenkrug & Requintina, 2005).

  • Insect Cuticle Sclerotization : It plays a crucial role in the sclerotization process of insect cuticles. For instance, in blowflies, N-acetyldopamine is a metabolite involved in the sclerotization of the imaginal cuticle (Sekeris, 1964).

  • Enzyme Inhibition : N-Acetyldopamine has been found to inhibit sepiapterin reductase competitively, without affecting cell growth in certain human cell lines (Smith, Duch, Edelstein, & Bigham, 1992).

  • Analytical Biochemistry Applications : Its measurement in ganglia and individual neurons from gastropod mollusks has been achieved using a rapid radioenzymatic assay, highlighting its analytical utility (McCaman, McCaman, & Stetzler, 1979).

  • Role in Insect Physiology : N-acetyldopamine is a principal sclerotizing agent in insects, synthesized by N-acetyltransferase in the presence of acetyl CoA (Li & Nappi, 1992).

  • Renoprotective Effects : Derivatives isolated from the insect Aspongopus chinensis have shown the ability to inhibit renal fibrosis in rat kidney epithelial cells (Ding et al., 2020).

  • Anticancer Potential : N-acetyldopamine dimers from Periostracum cicadae exhibit biological activities against human cancer cells (Liu et al., 2019). Moreover, it has shown significant antitumor activity in experimental leukemias in mice (Wick & Mui, 1981).

  • Anti-inflammatory Activities : Tetrapolymers of N-acetyldopamine derived from Periostracum Cicadae demonstrate anti-inflammatory effects (Yang, Li, Li, & Wang, 2012).

  • Presence in Human Biofluids : It has been identified in human urine and kidneys, with a significant portion excreted as conjugated N-acetyldopamine (Elchisak & Hausner, 1984).

  • Cytotoxic Properties : Derivatives of N-acetyldopamine from various medicinal insects have demonstrated cytotoxicities against selected cancer cell lines in vitro (Luo et al., 2012; Jiang et al., 2012).

Safety And Hazards

N-Acetyldopamine is classified as a skin irritant and specific target organ toxicity – single exposure, Category 3 . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Five new racemic N-acetyldopamine (NADA) trimers, asponchimides A−E, were isolated from Aspongopus chinensis, a prominent traditional Chinese medicinal insect employed for alleviating pain, treating indigestion, and addressing kidney ailments . This contribution adds new facets to the chemistry and biological activity of insect-derived nonpeptide .

properties

IUPAC Name

N-[2-(3,4-dihydroxyphenyl)ethyl]acetamide
Source PubChem
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InChI

InChI=1S/C10H13NO3/c1-7(12)11-5-4-8-2-3-9(13)10(14)6-8/h2-3,6,13-14H,4-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSAJYZMIPNPHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70179656
Record name N-Acetyldopamine
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Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

N-Acetyldopamine

CAS RN

2494-12-4
Record name N-Acetyldopamine
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Record name N-Acetyldopamine
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Record name N-(3,4-dihydroxyphenethyl)acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,030
Citations
M Sugumaran, K Schinkmann… - Archives of insect …, 1990 - Wiley Online Library
The mechanism of oxidation of 1,2‐dehydro‐N‐acetyldopamine (dehydro NADA) was examined to resolve the controversy between our group and Andersen's group regarding the …
Number of citations: 25 onlinelibrary.wiley.com
MA Elchisak, EA Hausner - Life sciences, 1984 - Elsevier
… Conjugated N-acetyldopamine was found to occur … N-acetyldopamine was detected in only one urine sample and in three of seven kidneys. Urinary excretion of total N-acetyldopamine …
Number of citations: 16 www.sciencedirect.com
SO Andersen, P Roepstorff - Insect Biochemistry, 1982 - Elsevier
… with excess of N-acetyldopamine at pH 5.5, some of the N-acetyldopamine is incorporated into the … N-Acetyldopamine gives no trace of compound Ill on alkaline treatment, whereas N-…
Number of citations: 83 www.sciencedirect.com
MZ Xu, WS Lee, JM Han, HW Oh, DS Park… - Bioorganic & medicinal …, 2006 - Elsevier
… , N-acetyldopamine … of N-acetyldopamine dimers is mediated by their antioxidant action and attempted to investigate the antioxidative and anti-inflammatory action of N-acetyldopamine …
Number of citations: 114 www.sciencedirect.com
SJ Saul, M Sugumaran - FEBS letters, 1989 - Wiley Online Library
The enzyme system causing the side chain desaturation of the sclerotizing precursor, N‐acetyldopamine (NADA), was solubilized from the larval cuticle of Sarcophaga bullata and …
Number of citations: 55 febs.onlinelibrary.wiley.com
GF Oxenkrug, PJ Requintina - … of the New York Academy of …, 2005 - Wiley Online Library
… This study aimed to evaluate the effect of another SPR inhibitor, N-acetyldopamine (NADA), on LPS-induced oxidative damage in the in vitro model. The effect of NADA on lipid …
Number of citations: 15 nyaspubs.onlinelibrary.wiley.com
R Xu, X Huang, TD Morgan, O Prakash… - Archives of biochemistry …, 1996 - Elsevier
… Covalent bonds that are formed N-acetyldopamine (NADA) undergo nucleophilic addi- … Semipreparadyl)]-N-acetyldopamine (Scheme I). tive LC was performed to purify the two major …
Number of citations: 55 www.sciencedirect.com
MC Perianayagam, GF Oxenkrug… - Annals of the New York …, 2005 - Wiley Online Library
… In the present study, we examined whether melatonin, NAS, and N-acetyldopamine (NAD) have a modulatory effect on tumor necrosis factor-α (TNF-α) synthesis and superoxide …
Number of citations: 73 nyaspubs.onlinelibrary.wiley.com
SO Andersen, MG Peter, P Roepstorff - Insect biochemistry and molecular …, 1992 - Elsevier
… quinone methide/1,2-dehydro-N-acetyldopamine tautom… (1991a) Biosynthesis of dehydro-N-acetyldopamine by a … of N-acetyldopamine quinone and N-acetyldopamine quinone …
Number of citations: 28 www.sciencedirect.com
MW McCaman, RE McCaman, J Stetzler - Analytical Biochemistry, 1979 - Elsevier
Dopamine (DA) was measured in various tissue extracts as [ 3 H]methoxy-N-acetyldopamine after incubation with two partially purified enzymes, catechol-O-methyl transferase (EC 2.1.…
Number of citations: 15 www.sciencedirect.com

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